Methyl 2-[(1-aminocyclopropyl)formamido]acetate hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-[(1-aminocyclopropyl)formamido]acetate hydrochloride is a chemical compound with the molecular formula C7H13ClN2O3 and a molecular weight of 208.64 g/mol . This compound is known for its unique structure, which includes a cyclopropyl group and an amino group, making it a subject of interest in various scientific fields.
Vorbereitungsmethoden
The synthesis of Methyl 2-[(1-aminocyclopropyl)formamido]acetate hydrochloride typically involves the reaction of cyclopropylamine with methyl formate under controlled conditions. The reaction proceeds through the formation of an intermediate, which is then treated with hydrochloric acid to yield the final product . Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.
Analyse Chemischer Reaktionen
Methyl 2-[(1-aminocyclopropyl)formamido]acetate hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of primary amines.
Substitution: Nucleophilic substitution reactions can occur, where the amino group can be replaced by other nucleophiles under appropriate conditions.
Wissenschaftliche Forschungsanwendungen
Methyl 2-[(1-aminocyclopropyl)formamido]acetate hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Wirkmechanismus
The mechanism of action of Methyl 2-[(1-aminocyclopropyl)formamido]acetate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and affecting various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Vergleich Mit ähnlichen Verbindungen
Methyl 2-[(1-aminocyclopropyl)formamido]acetate hydrochloride can be compared with other similar compounds, such as:
Methyl 2-(1-aminocyclopropyl)acetate hydrochloride: This compound has a similar structure but lacks the formamido group, which may result in different chemical and biological properties.
Cyclopropylamine derivatives: These compounds share the cyclopropyl group and may exhibit similar reactivity and applications.
The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C7H13ClN2O3 |
---|---|
Molekulargewicht |
208.64 g/mol |
IUPAC-Name |
methyl 2-[(1-aminocyclopropanecarbonyl)amino]acetate;hydrochloride |
InChI |
InChI=1S/C7H12N2O3.ClH/c1-12-5(10)4-9-6(11)7(8)2-3-7;/h2-4,8H2,1H3,(H,9,11);1H |
InChI-Schlüssel |
KVXOAVNUJKGPEX-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)CNC(=O)C1(CC1)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.